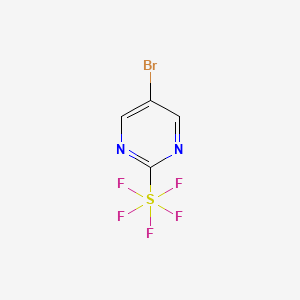

5-Bromo-2-(pentafluoro--sulfanyl)pyrimidine

Description

Contextualization within Halogenated and Pentafluorosulfanylated Pyrimidine (B1678525) Chemistry

The pyrimidine scaffold is a cornerstone in chemical biology, forming the core structure of nucleobases in DNA and RNA. nbinno.com This prevalence has made pyrimidine derivatives a major focus in drug discovery, with numerous pharmaceuticals incorporating this ring system. nbinno.compharmaguideline.com The introduction of halogen atoms onto the pyrimidine ring is a critical strategy in medicinal chemistry. rsc.org Halogenated pyrimidines serve as versatile intermediates, where the halogen acts as a leaving group or a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. rsc.orgossila.comossila.com Furthermore, halogenation can significantly modulate a molecule's biological activity; for instance, certain halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy, where they are incorporated into cellular DNA to increase sensitivity to radiation. researchgate.netnih.gov

The incorporation of the pentafluorosulfanyl (SF₅) group into organic molecules is a more recent development, representing a frontier in fluorine chemistry. nih.govrowansci.com When combined with a pyrimidine nucleus, it creates a class of compounds—pentafluorosulfanylated pyrimidines—that merge the biological relevance of the pyrimidine core with the unique physicochemical properties of the SF₅ group. 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is a prime example, offering dual functionality: the bromine at the 5-position provides a site for synthetic elaboration, while the SF₅ group at the 2-position imparts distinct electronic and steric characteristics.

Significance of the Pentafluorosulfanyl Group in Advanced Molecular Design

The pentafluorosulfanyl (SF₅) group is increasingly recognized as a valuable functional group in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group" due to its pronounced properties. nih.govenamine.netfigshare.com Its significance stems from a combination of unique characteristics that distinguish it from other functional groups.

Key properties of the SF₅ group include:

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative substituents used in organic chemistry. rowansci.com This can profoundly alter the electronic properties of the parent molecule. rowansci.com

Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds confers exceptional stability, making the group resistant to thermal decomposition and many chemical reactions, a desirable trait for developing robust compounds. rowansci.comenamine.net

Lipophilicity: Despite its high polarity, the SF₅ group significantly increases the lipophilicity of a molecule. rowansci.comenamine.net This property is crucial in drug design as it can enhance membrane permeability and, consequently, bioavailability. rowansci.com

Steric Profile: The SF₅ group has a unique octahedral geometry and a larger van der Waals volume than a trifluoromethyl group, which allows for specific steric interactions within biological targets like enzyme active sites. nih.gov

These attributes make the SF₅ group an attractive bioisostere for other common chemical moieties such as the trifluoromethyl (-CF₃), tert-butyl, halogen, and nitro groups. nih.govresearchgate.net Bioisosteric replacement with an SF₅ group can lead to improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles in drug candidates. rowansci.com

Overview of Current Research Trajectories for the Compound

While specific published research focusing exclusively on 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is nascent, its primary research trajectory is clearly defined by its identity as a functionalized building block. The compound is strategically designed for use in synthetic programs aimed at creating novel, high-value molecules. figshare.comcolab.ws

The principal research directions involve leveraging its dual reactivity:

Medicinal Chemistry and Drug Discovery: The most prominent application is its use as an intermediate in the synthesis of new therapeutic agents. nih.govox.ac.uk The bromine atom at the 5-position is an ideal handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to attach a wide array of other cyclic or acyclic fragments. The resulting molecules, bearing the SF₅-pyrimidine core, can be screened for various biological activities, with research demonstrating that SF₅-containing analogues of existing drugs can exhibit improved potency or selectivity. ox.ac.ukrsc.org

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides. The SF₅ group has been successfully incorporated into novel insecticides, suggesting that building blocks like 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine could be valuable for the discovery of new crop protection agents. nih.govresearchgate.net

Materials Science: The strong dipole moment and high stability of the SF₅ group make it a candidate for incorporation into advanced materials. acs.org Research into SF₅-containing liquid crystals, polymers, and optoelectronic materials is an active field. acs.org The pyrimidine component can also contribute to desired electronic properties and intermolecular interactions. The bromo-functionality allows the molecule to be polymerized or grafted onto surfaces and other material scaffolds.

Mentioned Compounds

Properties

IUPAC Name |

(5-bromopyrimidin-2-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF5N2S/c5-3-1-11-4(12-2-3)13(6,7,8,9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFRXOLHMIKERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(F)(F)(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine

Precursor Synthesis and Functionalization Strategies

The assembly of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is critically dependent on the synthesis and derivatization of appropriate pyrimidine (B1678525) scaffolds. This involves the initial formation of a pyrimidine ring with suitable leaving groups, followed by the sequential or strategic introduction of the bromo and pentafluorosulfanyl moieties.

Derivatization of Pyrimidine Scaffolds

The synthesis of the target compound often commences with a pre-functionalized pyrimidine ring. A common starting material is a 2-hydroxypyrimidine (B189755) salt, which can be converted to 2-hydroxypyrimidine. Subsequent bromination, for instance using bromine in deionized water, yields 2-hydroxy-5-bromopyrimidine google.com. This intermediate is then primed for the introduction of the sulfur-containing group.

A key strategy involves the conversion of the 2-hydroxy group into a more versatile leaving group, such as a chlorine atom, to furnish 5-bromo-2-chloropyrimidine (B32469). This transformation can be achieved using reagents like phosphorus oxychloride (POCl₃) chemicalbook.com. The resulting 5-bromo-2-chloropyrimidine is a pivotal intermediate, as the 2-chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of a thiol group to form a precursor for the pentafluorosulfanyl moiety.

Alternatively, one-step methods for the synthesis of 5-bromo-2-substituted pyrimidines have been developed, for example, by reacting 2-bromomalonaldehyde with amidine compounds google.com. This approach can streamline the synthesis of the pyrimidine core with the desired substitution pattern.

Strategic Introduction of the Pentafluorosulfanyl Moiety

The introduction of the pentafluorosulfanyl (SF₅) group is a challenging yet crucial step in the synthesis. A prevalent and effective strategy for the formation of aryl- and heteroaryl-SF₅ compounds involves a two-step sequence: thiolation followed by oxidative fluorination chemrxiv.org.

In the context of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine synthesis, the precursor 5-bromo-2-chloropyrimidine can be reacted with a sulfur nucleophile, such as sodium sulfide or thiourea followed by hydrolysis, to introduce a thiol group at the 2-position, yielding 5-bromo-pyrimidine-2-thiol. This thiol can then be subjected to oxidative fluorination.

A highly effective method for the oxidative fluorination of thiophenol derivatives to their corresponding pentafluorosulfanyl compounds utilizes a combination of an onium halide and silver(II) fluoride (B91410) (AgF₂) chemrxiv.orgchemrxiv.org. This system provides drastically enhanced oxidative fluorination conditions, enabling a single-step conversion of the thiol to the SF₅ group in high yields chemrxiv.orgchemrxiv.org. The reaction is believed to proceed through an onium fluoroargentate(II)-mediated fluorination mechanism chemrxiv.orgchemrxiv.org.

Direct Synthesis Routes for 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

While a truly direct one-pot synthesis of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine from simple acyclic precursors is not well-documented, multi-step reaction sequences that are linear and efficient are often referred to as direct synthesis routes.

One-Step and Multi-Step Reaction Sequences

A practical multi-step synthesis of the target compound can be envisioned starting from commercially available pyrimidine derivatives. A plausible and efficient route is a two-step process commencing with a suitably substituted pyrimidine.

Table 1: Proposed Two-Step Synthesis of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Thiolation | 5-Bromo-2-chloropyrimidine | 1. NaSH or Thiourea followed by NaOH/H₂O2. Acidification | 5-Bromopyrimidine-2-thiol |

| 2. Oxidative Fluorination | 5-Bromopyrimidine-2-thiol | Onium halide, AgF₂, in an appropriate solvent (e.g., acetonitrile) | 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

This sequence offers a direct pathway from a readily accessible brominated pyrimidine to the final product. The first step establishes the necessary sulfur linkage, and the second, powerful fluorination step constructs the desired pentafluorosulfanyl group.

Optimization of Catalyst Systems and Reaction Conditions

The efficiency of the synthesis, particularly the oxidative fluorination step, is highly dependent on the reaction conditions and the choice of reagents. The combination of onium halides with silver(II) fluoride has been shown to be a superior system for the preparation of aryl-SF₅ compounds chemrxiv.orgchemrxiv.org.

For the oxidative fluorination of 5-bromopyrimidine-2-thiol, key parameters to optimize would include:

Fluorinating Agent: Silver(II) fluoride (AgF₂) is a potent oxidant and fluorine source.

Catalyst/Additive: Onium halides, such as tetraalkylammonium halides, can significantly accelerate the reaction.

Solvent: Anhydrous polar aprotic solvents like acetonitrile are typically suitable for this transformation.

Temperature: The reaction may require mild heating to proceed at an optimal rate, although the high reactivity of the AgF₂ system might allow for room temperature reactions.

Stoichiometry: Careful control of the stoichiometry of the fluorinating agent and additives is crucial to maximize yield and minimize side reactions.

Table 2: Factors for Optimization of Oxidative Fluorination

| Parameter | Variable | Rationale |

| Fluorinating Agent | AgF₂ vs. other sources | AgF₂ provides high reactivity and efficiency. |

| Onium Halide | Type and loading | Acts as a phase-transfer catalyst and may activate the fluorinating agent. |

| Solvent | Acetonitrile, DMF, etc. | Solubilizes reactants and influences reaction kinetics. |

| Temperature | Room temperature to reflux | Balances reaction rate and potential for decomposition. |

| Reaction Time | Monitored by TLC or GC/MS | Ensures complete conversion without product degradation. |

Advanced Synthetic Approaches

The field of fluorine chemistry is continually evolving, with new reagents and methodologies being developed to facilitate the introduction of fluorinated functional groups. For the synthesis of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, advanced approaches could involve the use of novel SF₅-transfer reagents or catalytic methods that avoid the use of stoichiometric heavy metal fluorides.

Furthermore, the development of catalytic cycles for pentafluorosulfanylation, potentially involving transition metal catalysts, could offer more sustainable and efficient routes. These hypothetical catalytic systems might activate a benign source of the SF₅ group, such as sulfur hexafluoride (SF₆), and mediate its transfer to the pyrimidine ring. However, such methods are still in the early stages of development for complex heterocyclic systems.

Radical Addition Chemistry in SF₅-Containing Compound Synthesis

Radical addition reactions represent a foundational strategy for the formation of carbon-SF₅ bonds, particularly in aliphatic systems. researchgate.net This methodology typically involves the addition of pentafluorosulfanyl chloride (SF₅Cl) or bromide (SF₅Br) across alkenes and alkynes. researchgate.netresearchgate.net The reaction is initiated to generate a pentafluorosulfanyl radical (•SF₅), which then attacks the unsaturated bond.

The predominant strategy for creating aliphatic SF₅ compounds involves the addition of SF₅Cl or SF₅Br to alkenes and alkynes under mild free radical conditions. researchgate.net Various methods have been developed to initiate these reactions, including the use of Et₃B/O₂ systems or light activation, which provides a reagent-free initiation protocol. researchgate.netbohrium.com While highly effective for synthesizing alkyl-SF₅ compounds, the direct radical pentafluorosulfanylation of an existing brominated pyrimidine ring is less commonly reported. Instead, this chemistry is often employed to create SF₅-containing building blocks that can be later incorporated into the final heterocyclic structure.

Key features of radical addition for SF₅ compound synthesis are summarized below:

| Feature | Description |

| SF₅ Source | Typically SF₅Cl or SF₅Br. researchgate.net |

| Substrates | Alkenes, alkynes, allenes, and other unsaturated compounds. researchgate.netnih.govnih.gov |

| Initiation Methods | Triethylborane/Oxygen (Et₃B/O₂), Photochemical activation (e.g., blacklight CFL irradiation). researchgate.netbohrium.com |

| Mechanism | Involves the homolytic cleavage of the S-halogen bond to form a •SF₅ radical, which adds to the substrate. |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they offer a viable pathway to aryl-SF₅ compounds. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent in this area. researchgate.netnih.gov For the synthesis of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, this strategy could theoretically be approached in two ways:

Coupling of a 2-metalated-5-bromopyrimidine (e.g., containing a boronic acid or sulfinate) with an electrophilic SF₅ source.

Coupling of a 5-bromo-2-halopyrimidine with a nucleophilic SF₅ reagent.

Recent advances have highlighted the use of pyrimidine-2-sulfinates as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to the often unstable pyrimidine-2-boronic acids. tcichemicals.com These reactions are typically catalyzed by a palladium complex and require a suitable ligand, base, and solvent system to proceed efficiently.

The table below outlines a general set of components for a hypothetical palladium-catalyzed cross-coupling to form the C-SF₅ bond on the pyrimidine ring.

| Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and influences catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organometallic reagent and neutralizes acid byproducts. |

| Substrates | 5-bromo-2-iodopyrimidine (B48921) and a suitable SF₅-metal reagent. | The building blocks for the final product. |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction temperature and kinetics. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.gov Pyrimidines are particularly susceptible to SₙAr at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the ring nitrogen atoms. The synthesis of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine can be effectively achieved via an SₙAr pathway by reacting a suitable precursor, such as 5-bromo-2-fluoropyrimidine, with a nucleophilic SF₅ source. ossila.com

In this approach, the fluorine atom at the C-2 position acts as an excellent leaving group, readily displaced by an incoming nucleophile. ossila.com The presence of the bromine atom at C-5 and the ring nitrogens further activates the C-2 position towards nucleophilic attack. This method is often advantageous due to the high regioselectivity and the relatively mild conditions that can sometimes be employed. The reaction of 5-bromo-1,2,3-triazines with phenols provides a relevant example of SₙAr on a bromo-substituted N-heterocycle. nih.gov Similarly, various nucleophilic substitutions have been reported on 5-bromouracil derivatives. rsc.orgscispace.com

| Starting Material | Nucleophile | Leaving Group | Product |

| 5-Bromo-2-fluoropyrimidine | A source of nucleophilic SF₅⁻ | F⁻ | 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| 5-Bromo-2-chloropyrimidine | A source of nucleophilic SF₅⁻ | Cl⁻ | 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

Mechanistic Investigations of Synthesis Pathways

The mechanisms underpinning the synthesis of SF₅-pyrimidines are complex and depend on the chosen synthetic route.

For Radical Addition Chemistry , the mechanism begins with the generation of the •SF₅ radical. In light-activated systems, this occurs via homolytic cleavage of the S-Cl bond in SF₅Cl. bohrium.com This highly reactive radical then adds to an unsaturated precursor. The regioselectivity of the addition is a critical aspect, often influenced by the substitution pattern of the alkene or alkyne. nih.gov

In Transition Metal-Catalyzed Cross-Coupling , the mechanism generally follows a catalytic cycle characteristic of palladium-catalyzed reactions (e.g., Suzuki or Stille coupling). The cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-pyrimidine.

Transmetalation: The SF₅ group is transferred from its carrier (e.g., a boronic acid) to the palladium center.

Reductive Elimination: The desired product, 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, is formed, and the palladium(0) catalyst is regenerated.

The Nucleophilic Aromatic Substitution (SₙAr) pathway is typically understood to proceed via a two-step mechanism. nih.gov

Addition: The nucleophilic SF₅⁻ reagent attacks the electron-deficient C-2 position of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (e.g., fluoride or chloride) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final product.

While this stepwise mechanism is widely accepted, some SₙAr reactions have been found to proceed through a concerted (c_SₙAr_) pathway where bond formation and bond breaking occur simultaneously. nih.govnih.gov Computational studies are often employed to distinguish between the stepwise and concerted mechanisms for a specific reaction. nih.gov

Chemical Reactivity and Transformation of 5 Bromo 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine

Reactivity at the Bromine Center

The bromine atom attached to the C-5 position of the pyrimidine (B1678525) ring is a primary site for synthetic modification, particularly for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

The carbon-bromine bond in 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for various cross-coupling reactions. rsc.orgresearchgate.net This reactivity is well-documented for other 5-bromopyrimidine (B23866) systems and is a cornerstone for building molecular complexity. ossila.comresearchgate.net The strong electron-withdrawing nature of the pentafluorosulfanyl group is expected to enhance the electrophilicity of the C-5 carbon, potentially facilitating the initial oxidative addition step. A variety of palladium-catalyzed reactions are applicable, allowing for the introduction of diverse substituents at this position.

Commonly employed palladium-catalyzed cross-coupling reactions for related bromo-heterocycles include the Suzuki-Miyaura, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, to form a new carbon-carbon single bond. nih.govrsc.orgmdpi.com It is widely used due to the stability and low toxicity of the boron reagents and generally mild reaction conditions. mdpi.com

Sonogashira Coupling: This method introduces an alkyne moiety by coupling the bromopyrimidine with a terminal alkyne. soton.ac.uknih.gov The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild, often room-temperature, conditions. nih.gov

Stille Coupling: This reaction involves the coupling of the bromopyrimidine with an organostannane reagent. A key advantage of the Stille coupling is its tolerance for a wide array of functional groups. nih.gov

The table below summarizes representative conditions for these reactions as applied to analogous 5-bromopyrimidine substrates.

| Coupling Reaction | Aryl/Alkyne Partner | Catalyst System | Base | Solvent | Typical Yield | Ref. |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Suzuki-Miyaura | Heteroarylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | Good-Excellent | rsc.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | High | soton.ac.uk |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | Moderate-Good | nih.gov |

Other Electrophilic or Nucleophilic Displacements

While palladium-catalyzed reactions are the most common transformations for the bromine center, other reactions are also possible. Nucleophilic displacement of the bromide is generally difficult on an sp²-hybridized carbon unless the ring is highly activated by electron-withdrawing groups. Given the presence of the potent SF₅ group, direct nucleophilic aromatic substitution (SNAr) at the C-5 position, while challenging, cannot be entirely ruled out under harsh conditions.

More feasible is a metal-halogen exchange reaction. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can replace the bromine atom with lithium. The resulting 5-lithiated pyrimidine is a potent nucleophile and can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install new functional groups at the 5-position. This two-step sequence represents a powerful alternative to cross-coupling for functionalization at the bromine center.

Reactivity of the Pentafluorosulfanyl Group

Electronic and Steric Influence on Adjacent Reactivity

The SF₅ group possesses a unique combination of electronic and steric properties that modulate the reactivity of the pyrimidine ring.

Electronic Effects: The SF₅ group is one of the most strongly electron-withdrawing groups known in organic chemistry. researchgate.netresearchgate.net This is due to the high electronegativity of the fluorine atoms and the sulfur atom in its +6 oxidation state. This potent inductive effect (-I) significantly reduces the electron density of the entire pyrimidine ring. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions. ossila.com The withdrawal of electron density also enhances the acidity of the C-H protons on the ring and increases the electrophilicity of the carbon attached to the bromine, facilitating reactions like palladium-catalyzed coupling. rsc.org

Steric Effects: The SF₅ group is sterically demanding, with a larger van der Waals volume compared to a trifluoromethyl or tert-butyl group. researchgate.net This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C-2 and C-6 positions of the pyrimidine ring. This steric hindrance can affect reaction rates and, in some cases, direct reactions to less hindered positions on the molecule.

Transformations Involving the SF₅ Moiety

The pentafluorosulfanyl group is characterized by its exceptional chemical and thermal stability. nih.gov The sulfur-fluorine and sulfur-carbon bonds are very strong, making the SF₅ moiety highly resistant to a wide range of chemical conditions, including strong acids, bases, oxidants, and reductants.

As a result, chemical transformations that directly involve the SF₅ group are rare and typically require harsh conditions or specialized reagents. Synthetic chemistry involving this group predominantly focuses on its introduction into molecules rather than its subsequent modification. researchgate.netchemrxiv.org For most synthetic applications, the SF₅ group is considered a robust, spectator functional group that modifies the electronic properties of the molecule without participating directly in reactions.

Transformations of the Pyrimidine Core

The pyrimidine ring in 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is highly electron-deficient due to the combined electron-withdrawing effects of the two nitrogen atoms and the powerful SF₅ group. This electron deficiency is the primary driver of the ring's reactivity, making it a target for nucleophiles.

One of the key reactions for such electron-poor heterocycles is Vicarious Nucleophilic Substitution of hydrogen (VNS or SNH). In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom on the ring, followed by the elimination of a leaving group from the nucleophile itself. For 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, the C-4 and C-6 positions are activated towards such nucleophilic attack. ossila.com For instance, carbanions stabilized by electron-withdrawing groups can add to these positions, leading to the formation of new carbon-carbon bonds directly on the pyrimidine core. This type of reaction provides a complementary method to palladium-catalyzed couplings for functionalizing the heterocyclic system. researchgate.net

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrimidine ring in 5-bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is highly activated towards nucleophilic aromatic substitution (SNAᵣ). This is due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the powerful inductive and mesomeric effects of the SF₅ group. While the bromine at the C5 position is a potential leaving group, nucleophilic attack is more likely to occur at the C4 and C6 positions, which are ortho and para to the activating SF₅ group. The substitution of the bromo group itself is also a possibility, particularly with certain nucleophiles or under catalytic conditions.

Common nucleophiles that are expected to react with this substrate include alkoxides, thiolates, and amines. The reactions would typically proceed under mild conditions, reflecting the high degree of activation of the pyrimidine ring.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product | Position of Substitution |

| Methoxide | Sodium methoxide | 5-Bromo-4-methoxy-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine | C4 |

| Thiophenoxide | Sodium thiophenoxide | 5-Bromo-4-phenylthio-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine | C4/C6 |

| Diethylamine | Diethylamine | 5-Bromo-N,N-diethyl-2-(pentafluoro-λ⁶-sulfanyl)pyrimidin-4-amine | C4 |

Note: The regioselectivity of these reactions (C4 vs. C6) would likely be influenced by steric factors and the specific reaction conditions.

Functionalization at Unsubstituted Positions

The unsubstituted C4 and C6 positions of the pyrimidine ring are activated for functionalization due to the strong electron-withdrawing nature of the adjacent SF₅ group and the ring nitrogens. These positions are susceptible to attack by strong nucleophiles in reactions such as direct amination or hydroxylation under specific conditions.

Furthermore, metalation of these positions followed by quenching with an electrophile is a plausible strategy for introducing a variety of functional groups. For instance, directed ortho-metalation (DoM) could potentially be achieved using a strong base like lithium diisopropylamide (LDA), with the SF₅ group directing the metalation to the C6 position.

Table 2: Potential Functionalization Reactions at Unsubstituted Positions

| Reaction Type | Reagents | Expected Product |

| Direct Amination | Potassium amide in liquid ammonia | 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidin-4-amine |

| Directed Metalation-Alkylation | 1. LDA, THF, -78 °C; 2. Methyl iodide | 5-Bromo-6-methyl-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| Hydroxylation | Potassium hydroxide, high temperature | 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidin-4-ol |

Derivatization and Scaffold Expansion Strategies

The presence of the bromine atom at the C5 position provides a versatile handle for a range of derivatization and scaffold expansion reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of carbon-based and heteroatom-based substituents, significantly increasing the molecular complexity and enabling the synthesis of diverse chemical libraries.

Common cross-coupling reactions that are expected to be highly efficient with this substrate include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The strong electron-withdrawing nature of the SF₅-pyrimidine core can enhance the reactivity of the C-Br bond in these transformations.

Table 3: Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Alkenyl/Aryl-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Amino)-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

Scaffold expansion can be achieved by employing bifunctional coupling partners in these reactions. For example, a Suzuki coupling with a boronic acid that also contains a reactive functional group can lead to the formation of fused ring systems after a subsequent intramolecular cyclization step. This strategy allows for the construction of novel heterocyclic scaffolds based on the 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine core.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is dictated by the interplay of its constituent parts: the electron-deficient pyrimidine (B1678525) ring, the electronegative bromine atom, and the exceptionally strong electron-withdrawing pentafluorosulfanyl (SF₅) group. The SF₅ group is often considered a "super-trifluoromethyl" group due to its potent electronic effects and steric demand. nih.gov

Computational methods like Density Functional Theory (DFT) would be instrumental in quantifying the electronic landscape of this molecule. Such analyses typically involve calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO is anticipated to be distributed across the C2-S bond and the pyrimidine system, significantly lowered in energy by the powerful inductive and through-space effects of the SF₅ group. rsc.org

The presence of two strong electron-withdrawing groups (Br and SF₅) on the electron-deficient pyrimidine ring would lead to a significant stabilization (lowering of energy) of both the HOMO and LUMO. This effect is particularly pronounced for the LUMO, which is expected to result in a relatively small HOMO-LUMO energy gap, suggesting high chemical reactivity and kinetic instability. nih.govnih.gov The calculated electrostatic potential surface would likely show a highly positive (electron-poor) region around the pyrimidine ring, indicating its susceptibility to nucleophilic attack. d-nb.inforesearchgate.net

Table 1: Predicted Electronic Properties of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| HOMO Energy | Low | The pyrimidine ring is inherently electron-deficient, and its energy is further lowered by the inductive effects of the bromo and SF₅ substituents. |

| LUMO Energy | Very Low | The SF₅ group is one of the strongest electron-withdrawing groups, which dramatically stabilizes the LUMO. rsc.org |

| HOMO-LUMO Gap (Egap) | Small | A small energy gap is expected due to the significant stabilization of the LUMO, indicating high reactivity. nih.gov |

| Dipole Moment | High | The significant difference in electronegativity between the SF₅ group, the pyrimidine ring, and the bromine atom would create a large molecular dipole moment. acs.org |

| Electron Density | Depleted on the pyrimidine ring; concentrated on the fluorine and bromine atoms. | Molecular electrostatic potential (MEP) maps of related compounds show significant positive potential on the aromatic ring and negative potential on the halogen atoms. d-nb.inforesearchgate.net |

This is an interactive data table. Users can sort and filter the information based on the properties.

Quantum Chemical Insights into Reactivity and Selectivity

Quantum chemical calculations provide powerful insights into the reactivity and selectivity of molecules. nih.gov For 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, the electronic structure described above suggests a high reactivity towards nucleophiles. The pyrimidine ring is severely electron-deficient, making it a prime target for nucleophilic aromatic substitution (SNAr).

Computational studies on simpler pyrimidine systems have shown that the C4 and C6 positions are often susceptible to nucleophilic attack. nih.gov In this molecule, the presence of the SF₅ group at C2 and the bromine at C5 would further activate the ring. Fukui functions and local softness calculations could precisely identify the most electrophilic sites. It is plausible that the C4 and C6 positions would be the most reactive sites for nucleophilic attack. The bromine atom at C5 could also potentially be displaced via certain SNAr mechanisms or participate in metal-catalyzed cross-coupling reactions.

Conformational Analysis and Intermolecular Interactions

The conformational preferences of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would be heavily influenced by the steric bulk of the SF₅ group. acs.orgnih.gov Rotation around the C2-S bond is expected to have a noticeable energy barrier, potentially leading to a preferred, low-energy conformation where steric hindrance with the adjacent nitrogen atoms and the C-H bond at C6 is minimized.

In the solid state, the crystal packing would be governed by a variety of weak intermolecular interactions. Analysis of the Cambridge Structural Database for compounds containing the SF₅ group reveals that C–H···F hydrogen bonds are a common and important stabilizing interaction. nih.govd-nb.infoethz.ch Other non-covalent interactions, such as F···F and Br···N or Br···F halogen bonds, are also highly probable and would play a crucial role in the supramolecular architecture. d-nb.inforesearchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

| Interaction Type | Description | Significance in Crystal Packing |

| C–H···F Hydrogen Bonds | Weak hydrogen bonds form between the hydrogen atoms on the pyrimidine ring (C4-H, C6-H) and the fluorine atoms of the SF₅ group on neighboring molecules. ethz.ch | These are frequently observed in SF₅-containing crystals and are a primary driver of the crystal structure. d-nb.info |

| F···F Contacts | Interactions between fluorine atoms of adjacent SF₅ groups. These can be either attractive or repulsive depending on the geometry. d-nb.info | Often observed in the crystal packing of highly fluorinated compounds, contributing to the overall lattice energy. researchgate.net |

| Halogen Bonding | The electrophilic region (σ-hole) on the bromine atom can interact with nucleophilic sites like the nitrogen atoms of a nearby pyrimidine ring (Br···N) or fluorine atoms (Br···F). | Halogen bonding is a significant directional interaction that can be used to engineer crystal structures. |

| π–π Stacking | Face-to-face or offset stacking of the electron-deficient pyrimidine rings. | This interaction might be weak due to electrostatic repulsion between the electron-poor rings but could be facilitated by appropriate molecular arrangements. mdpi.com |

This is an interactive data table. Users can sort and filter the information based on the interaction types.

Reaction Mechanism Elucidation via Computational Modeling

While no specific reaction mechanisms have been modeled for this compound, computational chemistry serves as a powerful tool for such investigations. rsc.orgrsc.org For instance, DFT calculations could be employed to map the potential energy surface for a nucleophilic aromatic substitution reaction at the C4 or C6 position.

Such a study would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material (5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine and a chosen nucleophile) and the final product.

Identifying Transition States: Searching for the transition state structure (e.g., the Meisenheimer complex in an SNAr reaction) connecting the reactants and products.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to predict the reaction kinetics.

Investigating Intermediates: Identifying any reaction intermediates to build a complete mechanistic picture.

These computational models could predict reaction rates and selectivity, guiding synthetic efforts and providing a detailed molecular-level understanding of the compound's chemical behavior. rsc.orgacademie-sciences.fr

Comparative Studies with Analogous Fluorinated Compounds

A comparative computational study between 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine and its trifluoromethyl (CF₃) analogue, 5-bromo-2-(trifluoromethyl)pyrimidine, would highlight the unique properties imparted by the SF₅ group. nih.gov

The SF₅ group is sterically larger and generally considered more lipophilic than the CF₃ group. acs.orgmdpi.com Electronically, while both are powerful electron-withdrawing groups, the SF₅ group often exerts a stronger inductive effect. acs.org

A DFT study comparing the two would likely reveal that the SF₅-substituted pyrimidine has:

A lower LUMO energy and a smaller HOMO-LUMO gap, suggesting higher reactivity towards nucleophiles.

A larger molecular surface area and volume.

A different electrostatic potential map, which could influence intermolecular interactions and receptor binding.

A higher rotational barrier around the C-substituent bond due to the larger size of the SF₅ group. acs.org

These differences in fundamental properties would translate to distinct chemical reactivity, physical properties, and potentially different biological activities if used in a medicinal chemistry context. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine. While specific spectral data for this exact molecule is not published, the expected chemical shifts and coupling patterns can be predicted with high confidence.

¹H NMR: The pyrimidine (B1678525) ring of the title compound contains two non-equivalent protons. These would appear as two distinct signals in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The signals would present as doublets due to mutual coupling.

¹³C NMR: The ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atom bonded to the highly electronegative SF₅ group (C2) would be significantly deshielded. The carbon atom attached to the bromine (C5) would also be influenced, while the remaining carbons (C4 and C6) would resonate at chemical shifts typical for pyrimidine systems.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly characteristic for the pentafluorosulfanyl (SF₅) group. This group typically exhibits an A₁X₄ spin system, resulting in two distinct signals:

A quintet for the single axial fluorine atom (Fₐₓ), which is coupled to the four equatorial fluorine atoms.

A doublet for the four magnetically equivalent equatorial fluorine atoms (Fₑ), coupled to the single axial fluorine.

Based on data for related compounds like 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl derivatives, the axial fluorine is expected to resonate around δ 80-85 ppm, while the equatorial fluorines would appear further upfield, around δ 60-65 ppm.

Table 1: Predicted NMR Spectroscopic Data for 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (H4/H6) | 8.8 - 9.2 | Doublet | ~2-4 (⁴JHH) |

| ¹H (H6/H4) | 8.8 - 9.2 | Doublet | ~2-4 (⁴JHH) |

| ¹³C (C2) | 155 - 165 | Singlet or Complex Multiplet | - |

| ¹³C (C4) | 150 - 160 | Singlet | - |

| ¹³C (C5) | 110 - 120 | Singlet | - |

| ¹³C (C6) | 150 - 160 | Singlet | - |

| ¹⁹F (Fₐₓ) | 80 - 85 | Quintet | ~150 (J Fₐₓ-Fₑ) |

| ¹⁹F (Fₑ) | 60 - 65 | Doublet | ~150 (J Fₐₓ-Fₑ) |

Note: The predicted values are based on general principles and data from analogous aryl-SF₅ compounds and substituted pyrimidines.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, connectivity, and three-dimensional arrangement of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine in the solid state. Although a specific crystal structure has not been reported, key structural features can be anticipated from studies on other SF₅-containing aromatic compounds.

The analysis would be expected to confirm the planarity of the pyrimidine ring. The geometry of the SF₅ group is consistently found to be a slightly distorted octahedron, with the sulfur atom at the center. The S-F bond length for the axial fluorine is typically slightly shorter than the four equatorial S-F bond lengths. The C-S bond connects the pyrimidine ring to the sulfur atom of the SF₅ group. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (involving the bromine atom) and various C-H···N and C-H···F contacts.

Table 2: Typical Structural Parameters for an Aryl-SF₅ Moiety from X-ray Diffraction

| Parameter | Typical Value | Description |

| S-Fₐₓ Bond Length | 1.57 - 1.59 Å | Bond distance between sulfur and the axial fluorine. |

| S-Fₑ Bond Length | 1.58 - 1.62 Å | Bond distance between sulfur and the equatorial fluorines. |

| C-S Bond Length | 1.75 - 1.80 Å | Bond distance between the pyrimidine carbon and sulfur. |

| Fₑ-S-Fₑ Angle | ~90° | Angle between adjacent equatorial fluorines. |

| C-S-Fₐₓ Angle | ~180° | Angle defining the linear arrangement of the C-S-Fₐₓ bond. |

Note: These values are representative of aryl-SF₅ compounds and provide an expectation for the title molecule.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion (M⁺˙), confirming the elemental composition C₄H₂BrF₅N₂S. The fragmentation pattern observed in the mass spectrum under electron ionization (EI) would provide valuable structural information.

The molecular ion peak would be accompanied by a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br) to give a [M-Br]⁺ fragment.

Loss of fluorine radicals (•F).

Cleavage of the C-S bond, leading to fragments corresponding to the pyrimidine ring and the SF₅ group.

Sequential loss of fluorine atoms from the [SF₅]⁺ fragment, yielding ions such as [SF₄]⁺˙, [SF₃]⁺, and [SF]⁺.

Table 3: Predicted Key Fragments in the Mass Spectrum of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

| m/z (predicted) | Ion Formula | Description |

| 284/286 | [C₄H₂BrF₅N₂S]⁺˙ | Molecular Ion (M⁺˙) and M+2 isotope peak |

| 205 | [C₄H₂F₅N₂S]⁺ | Fragment from loss of •Br |

| 158/160 | [C₄H₂BrN₂]⁺ | Pyrimidine fragment from C-S bond cleavage |

| 127 | [SF₅]⁺ | Pentafluorosulfanyl cation from C-S bond cleavage |

| 108 | [SF₄]⁺˙ | Fragment from loss of •F from [SF₅]⁺ |

| 89 | [SF₃]⁺ | Fragment from loss of F₂ from [SF₅]⁺ |

Note: The relative abundances of these fragments are difficult to predict without experimental data.

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within the molecule. The spectra would be characterized by vibrations of the pyrimidine ring and the SF₅ group.

Pyrimidine Ring Vibrations: The spectra would show a series of characteristic bands corresponding to C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane ring deformation modes. These are typically observed in the 3100-3000 cm⁻¹ and 1600-1000 cm⁻¹ regions.

SF₅ Group Vibrations: The SF₅ group has several characteristic vibrational modes. Strong S-F stretching bands are expected to be prominent in the IR spectrum, typically appearing in the 800-600 cm⁻¹ region.

Other Vibrations: The C-Br stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹.

Computational studies, such as Density Functional Theory (DFT), could be employed to calculate the theoretical vibrational frequencies and aid in the precise assignment of the experimental bands.

Advanced Techniques for Molecular Conformation and Dynamics

While the pyrimidine ring itself is rigid, the rotational barrier around the C2-S bond could be investigated using advanced techniques. Dynamic NMR (DNMR) spectroscopy at variable temperatures could potentially reveal information about the energy barrier to rotation if it is sufficiently high. However, for a single C-S bond of this type, free rotation at room temperature is generally expected.

Computational chemistry methods, particularly DFT, would be highly valuable. These calculations can be used to:

Determine the lowest energy conformation of the molecule.

Calculate the rotational energy profile around the C-S bond.

Predict the NMR, IR, and Raman spectra to corroborate experimental findings.

Analyze the molecular orbitals (HOMO/LUMO) and electrostatic potential to understand the molecule's electronic properties and reactivity.

These theoretical approaches can provide a deep understanding of the molecule's structure and dynamics, complementing the experimental data obtained from the spectroscopic and diffraction methods described above.

Applications in Advanced Synthetic Methodologies and Materials Science

Role as a Versatile Synthetic Building Block

The presence of a bromine atom at the 5-position of the pyrimidine (B1678525) ring allows for a variety of palladium-catalyzed cross-coupling reactions, making 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine a versatile precursor for more complex molecular structures. The strong electron-withdrawing nature of the SF₅ group can significantly influence the reactivity of the pyrimidine ring and the properties of the resulting products. rowansci.com

Precursor for Complex Heterocyclic Systems

The bromine atom serves as a handle for introducing various substituents onto the pyrimidine core through established synthetic methodologies. This facilitates the synthesis of a diverse range of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The reactivity of similar brominated pyrimidines in palladium-catalyzed reactions suggests that 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine can readily participate in:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, leading to the synthesis of 5-aryl- or 5-heteroaryl-2-(pentafluoro-λ⁶-sulfanyl)pyrimidines. nih.govrsc.orgmdpi.comworktribe.com This methodology is a powerful tool for creating extended π-conjugated systems.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties at the 5-position. soton.ac.uknih.govresearchgate.netnih.gov These alkynyl pyrimidines are valuable intermediates for further transformations or for incorporation into materials with interesting photophysical properties.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines. wikipedia.orgnih.govresearchgate.netrsc.orgnih.gov This reaction is crucial for the synthesis of amino-substituted pyrimidines, which are common motifs in biologically active molecules.

Stille Coupling: Reaction with organostannanes, offering another versatile method for C-C bond formation with a high tolerance for various functional groups. psu.edunih.gov

These reactions enable the systematic modification of the pyrimidine core, allowing for the fine-tuning of steric and electronic properties of the target molecules.

Scaffold for Multi-functional Molecular Assemblies

The dual functionality of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, with its reactive bromine site and the electronically influential SF₅ group, makes it an ideal scaffold for constructing multi-functional molecular assemblies. The pyrimidine ring itself can act as a central coordinating unit or a structural element, while the substituents introduced via cross-coupling reactions can impart specific functions. For instance, attaching chromophores, redox-active units, or liquid crystalline moieties can lead to the development of molecules with tailored optical, electronic, or self-assembling properties. The high thermal and chemical stability associated with the SF₅ group is an added advantage for the durability of such materials. rowansci.com

Development of Novel Functional Materials

The incorporation of the pentafluorosulfanyl group into organic molecules has been a growing area of interest in materials science due to its unique combination of properties, including high electronegativity, thermal stability, and lipophilicity. nih.govmdpi.com 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine serves as a key building block for integrating these properties into various functional materials.

Integration into Optoelectronic Materials

The strong electron-accepting nature of the SF₅ group makes it a valuable component in the design of push-pull chromophores and other organic electronic materials. By coupling 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine with electron-donating moieties, it is possible to create molecules with significant intramolecular charge-transfer character, which is desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The SF₅ group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is a key parameter in tuning the electronic properties of organic semiconductors.

| Property of SF₅ Group | Implication for Optoelectronic Materials |

| High Electronegativity | Strong electron-accepting character, enabling push-pull systems. |

| Thermal Stability | Enhanced durability and operational lifetime of devices. |

| Chemical Stability | Resistance to degradation under ambient conditions. |

Use in Self-Assembled Monolayers (SAMs) for Surface Science

While direct studies on 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine in SAMs are not prevalent, the principles of SAM formation using functionalized pyrimidines are well-established. Thiol-derivatized pyrimidines can form ordered monolayers on gold surfaces. researchgate.net By converting the bromo-substituent of the title compound into a thiol or other suitable anchoring group, it would be possible to form SAMs where the SF₅ group is exposed at the surface. This would create surfaces with very low surface energy, high hydrophobicity, and a significant surface dipole, which could be useful for applications in low-friction coatings, anti-fouling surfaces, and as modifying layers in electronic devices.

Incorporation into Polymer and Network Architectures

The bromo-functionality of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine allows for its incorporation into polymeric structures through polymerization reactions that are compatible with aryl halides, such as Suzuki or Stille polycondensation. The resulting polymers would feature the SF₅ group as a pendant moiety, which could impart desirable properties to the bulk material, such as high thermal stability, chemical resistance, and specific dielectric properties. Furthermore, the bifunctional nature of derivatives of this compound could be exploited to create cross-linked networks, leading to robust materials with tailored thermomechanical properties. The catalyst-free synthesis of certain nitrogen-containing heterocycles under microwave irradiation also opens up possibilities for novel polymerization pathways. mdpi.comresearchgate.net

Design Principles for Energetic Materials (Non-explosive, academic context)

The exploration of novel energetic materials is a dynamic field in chemical research, driven by the goal of developing compounds with superior performance, enhanced stability, and reduced sensitivity. ias.ac.in A key strategy in this endeavor involves the incorporation of specific functional groups that can significantly modify the physicochemical properties of a molecule. Among these, the pentafluorosulfanyl (SF₅) group has garnered considerable attention for its unique characteristics, including high density, substantial electronegativity, and exceptional thermal and chemical stability. ias.ac.inenamine.netmdpi.com This section focuses on the design principles of energetic materials incorporating the SF₅ group, with a particular emphasis on the compound 5-Bromo-2-(pentafluoro-sulfanyl)pyrimidine, examining its structural influence on material properties and the synthetic pathways to related energetic scaffolds.

Influence of the SF₅ Group on Material Density and Performance

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules is a recognized strategy for enhancing the performance of energetic materials. ias.ac.in This improvement is largely attributed to the group's contribution to increased material density, a critical factor in detonation performance. mdpi.comresearchgate.net The detonation pressure of an energetic material is proportional to the square of its density, while the detonation velocity is directly proportional to the density. researchgate.net

Theoretical studies have consistently demonstrated that the presence of an SF₅ group can markedly increase the density of a compound. For instance, calculations have shown that SF₅-containing compounds exhibit densities approximately 0.19 g/cm³ higher than their analogues containing an amino (–NH₂) group. ias.ac.in This density enhancement, coupled with a larger energy release and improved thermal and chemical stability, often occurs without a corresponding increase in sensitivity. ias.ac.in The high fluorine content of the SF₅ group also plays a role; upon detonation, the formation of hydrogen fluoride (B91410) can contribute to a large energy release. ias.ac.in

However, the effect on density is not always straightforward. While replacing a trifluoromethyl (–CF₃) group with the heavier –SF₅ group generally tends to increase compound density, exceptions exist. mdpi.com The final density is a result of the interplay between the increase in molecular weight and the change in molecular volume. In some cases, the inclusion of an SF₅ group has been predicted to lead to a decrease in the density of certain fluorine-containing nitro compounds. researchgate.netresearchgate.net

The combination of the SF₅ substituent with high-nitrogen heterocyclic rings, such as furazan, has been shown to produce materials with higher predicted densities and superior detonation properties compared to other known furazans or SF₅-containing materials. researchgate.net

Table 1: Comparison of Functional Group Effects on Material Properties

| Functional Group | Typical Impact on Density | Contribution to Performance | Reference |

| -SF₅ | Significant increase (~0.19 g/cm³ vs. -NH₂) | High energy release, thermal/chemical stability | ias.ac.in |

| -CF₃ | Moderate increase | Enhances performance, but generally less than -SF₅ | mdpi.comresearchgate.net |

| -NH₂ | Serves as a baseline for comparison | Lower density compared to fluoroalkyl groups | ias.ac.in |

| Furazan Ring | Increases density and heat of formation | High nitrogen content, positive heat of formation | ias.ac.inresearchgate.net |

Synthetic Routes to SF₅-Containing Energetic Scaffolds

Despite the desirable properties conferred by the SF₅ group, its incorporation into organic molecules, particularly energetic scaffolds, presents a significant synthetic challenge. researchgate.netresearchgate.net Progress in this area has been historically limited by the lack of straightforward and scalable laboratory methods for introducing the pentafluorosulfanyl moiety. researchgate.netresearchgate.net However, recent advancements in fluorine chemistry and the commercial availability of key SF₅-containing building blocks are providing new momentum for research and development. researchgate.netresearchgate.net

Several general methodologies have been established for the synthesis of SF₅-containing compounds, which can be adapted for the creation of energetic scaffolds. These routes are crucial for accessing precursors like 5-Bromo-2-(pentafluoro-sulfanyl)pyrimidine, which can then be further functionalized to build more complex energetic systems.

The primary synthetic strategies include:

Oxidative Fluorination: This method typically involves the oxidative fluorination of aromatic or heteroaromatic disulfides and thiols. The process yields intermediate chlorotetrafluorosulfur (–SClF₄) species, which are subsequently converted to the final SF₅-containing compounds through a chloride-fluoride exchange step. nih.gov

Direct Addition of SF₅Cl: A more direct approach involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govacs.org This method, often initiated by agents like triethylborane, has been successfully used to prepare valuable building blocks such as 2-(pentafluorosulfanyl)acetic acid from vinyl acetate. researchgate.net

"Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," has been employed to synthesize 1,4-disubstituted 1,2,3-triazoles that feature a pentafluorosulfanylalkyl group, demonstrating the utility of modern synthetic methods in this specialized area. researchgate.net

The synthesis of energetic heterocyclic compounds, such as those based on pyrimidine, pyrazole, triazole, or tetrazine, is a major focus of energetic materials research. chemistry-chemists.comresearchgate.net The application of the aforementioned synthetic methods allows for the strategic placement of the SF₅ group onto these high-nitrogen scaffolds to create a new generation of high-density, high-performance energetic materials.

Table 2: Overview of Synthetic Methods for Introducing the SF₅ Group

| Synthetic Method | Substrate | Key Reagents | Description | Reference |

| Oxidative Fluorination | (Hetero)aromatic disulfides/thiols | Fluorinating agents (e.g., AgF₂) | Two-step process involving formation and subsequent fluorination of an -SClF₄ intermediate. | nih.govacs.org |

| Radical Addition | Alkenes, Alkynes | SF₅Cl, Radical initiator (e.g., Et₃B) | Direct addition of the SF₅ group across a C-C multiple bond. | researchgate.netnih.govacs.org |

| Click Chemistry | SF₅-alkyl azides, Alkynes | Cu(I) catalyst | Cycloaddition reaction to form SF₅-substituted triazole rings. | researchgate.net |

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

The presence of multiple functional groups in 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine suggests a rich and largely unexplored reactivity. Future studies will likely focus on elucidating novel chemical transformations. The bromine atom at the 5-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide range of substituents. The high electronegativity of the pentafluorosulfanyl group can influence the reactivity of the pyrimidine (B1678525) ring, potentially enabling unique substitution patterns that are not observed in other pyrimidine derivatives. rowansci.comresearchgate.net

Furthermore, the pentafluorosulfanyl group itself, while generally stable, could participate in or influence novel reactions under specific conditions. rowansci.com Research into the selective activation of C-Br versus potential C-S bonds will be crucial for controlled functionalization. The interplay between the electron-deficient pyrimidine ring and the strongly electron-withdrawing SF5 group may also lead to unexpected ring-opening or rearrangement reactions, offering pathways to new heterocyclic scaffolds.

Development of More Sustainable Synthetic Routes

While the synthesis of SF5-containing compounds has advanced, developing environmentally benign and efficient methods remains a key challenge. acs.orgnih.gov Future research will likely focus on creating more sustainable synthetic routes to 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine and its derivatives. This includes the use of greener solvents, catalysts, and reagents, as well as developing one-pot or flow-chemistry processes to improve efficiency and reduce waste. meliusorganics.com For instance, recent developments in the sustainable synthesis of polyfluoro-pyrimidine derivatives using ultrasound and integrated continuous flow systems could be adapted for the production of SF5-pyrimidines. acs.orgnih.gov The development of methods that avoid harsh reaction conditions and minimize the use of hazardous materials will be a priority. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is expected to play a pivotal role in accelerating the exploration of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine's potential. Advanced computational modeling can be employed to predict its reactivity, electronic properties, and potential applications. Density functional theory (DFT) calculations can provide insights into the molecule's structure, stability, and the mechanisms of its reactions. researchgate.net These theoretical studies can guide the rational design of new derivatives with tailored properties for specific applications in medicinal chemistry and materials science. For example, computational screening could identify potential biological targets or predict the optoelectronic properties of polymers incorporating this pyrimidine unit.

Expansion into Emerging Areas of Materials Science

The unique properties of the pentafluorosulfanyl group, such as its high electronegativity, thermal stability, and low surface energy, make 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine an attractive building block for new materials. researchgate.netrsc.org Future research is anticipated to explore its incorporation into advanced materials. For instance, its strong electron-withdrawing nature could be harnessed in the design of organic semiconductors, liquid crystals, or high-performance polymers with unique electronic and physical properties. rsc.orgchemrxiv.org The bromine atom provides a convenient handle for polymerization reactions, allowing for the synthesis of well-defined macromolecules. The thermal and chemical stability imparted by the SF5 group could lead to the development of materials with enhanced durability. rowansci.com

Synergistic Approaches Combining Synthesis and Theoretical Studies

To fully unlock the potential of 5-Bromo-2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, a close collaboration between synthetic chemists and computational scientists will be essential. A synergistic approach, where experimental findings inform and validate theoretical models, and computational predictions guide synthetic efforts, will be the most effective strategy. researchgate.net This integrated approach will enable a deeper understanding of the structure-property relationships of this compound and its derivatives. By combining predictive modeling with targeted synthesis and characterization, researchers can accelerate the discovery of new reactions, materials, and applications for this promising SF5-containing heterocycle.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(pentafluoro-sulfanyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of pyrimidine precursors followed by sulfanyl group introduction. For bromination, sodium monobromoisocyanurate is a selective agent under controlled conditions (yield ~75-85%) . For sulfanyl functionalization, nucleophilic substitution with pentafluorothiophenol (PFTP) in polar aprotic solvents (e.g., DMF) at 60–80°C is common. Catalysts like triethylamine enhance reaction efficiency by neutralizing HBr byproducts . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 pyrimidine:PFTP) and inert atmospheres to prevent oxidation.

Q. Table 1: Reaction Conditions and Yields

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | NaBrICN | THF | 25 | 82 | |

| Sulfanyl Substitution | PFTP, Et₃N | DMF | 70 | 78 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions. Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 10.18 Å, b = 17.62 Å) are typical for bromopyrimidines .

- NMR : ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons) and ¹⁹F NMR (δ -80 to -85 ppm for pentafluoro-sulfanyl) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., m/z 335.09 [M+H]⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the pentafluoro-sulfanyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The pentafluoro-sulfanyl (-SF₅) group is strongly electron-withdrawing (σₚ = 0.68), which activates the pyrimidine ring for Suzuki-Miyaura coupling. However, steric hindrance from the SF₅ group can reduce Pd catalyst accessibility. Optimal conditions involve Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and toluene/water (3:1) at 90°C. Comparative studies show lower yields (60–70%) for SF₅-substituted pyrimidines vs. CF₃ analogs (75–85%) due to steric bulk .

Q. Table 2: Cross-Coupling Efficiency

| Substituent | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| -SF₅ | Pd(PPh₃)₄ | K₂CO₃ | 65 | |

| -CF₃ | Pd(dba)₂ | CsF | 82 |

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, buffer pH). Standardization using SPR (surface plasmon resonance) for binding affinity (KD = 120 nM ± 15) and ITC (isothermal titration calorimetry) for thermodynamic profiling (ΔG = -9.2 kcal/mol) reduces variability . Contradictions in cytotoxicity (e.g., HeLa vs. MCF-7 cell lines) require validation via orthogonal assays (e.g., apoptosis markers, ROS detection) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite model SF₅-pyrimidine interactions with ATP-binding pockets (e.g., EGFR kinase). The SF₅ group forms halogen bonds with Lys721 (ΔG = -10.4 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .

- DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and calculate electrostatic potential maps to identify nucleophilic attack sites .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.